Ethanedione, bis(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)-
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Overview
Description
1,2-Bis(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethane-1,2-dione is a complex organic compound featuring two pyrazolone rings. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethane-1,2-dione typically involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with ethane-1,2-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the desired product through nucleophilic addition and subsequent cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazolone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1,2-Bis(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Bis(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethane-1,2-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of the target compound.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Similar structure but with different substituents.
3,5-Dimethyl-1-phenylpyrazole: Another pyrazole derivative with distinct properties.
Uniqueness
1,2-Bis(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethane-1,2-dione is unique due to its dual pyrazolone rings connected by an ethane-1,2-dione linker. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
101132-63-2 |
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Molecular Formula |
C22H18N4O4 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1,2-bis(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)ethane-1,2-dione |
InChI |
InChI=1S/C22H18N4O4/c1-13-17(21(29)25(23-13)15-9-5-3-6-10-15)19(27)20(28)18-14(2)24-26(22(18)30)16-11-7-4-8-12-16/h3-12,17-18H,1-2H3 |
InChI Key |
ZUDXINYWYGTVSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C(=O)C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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